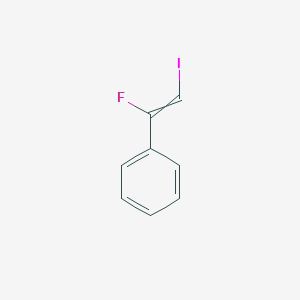![molecular formula C15H19NO3 B14244169 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal CAS No. 188676-44-0](/img/structure/B14244169.png)
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a penta-2,4-dienal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal typically involves the following steps:
Formation of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of 2-hydroxyethylamine with a suitable precursor to form the bis(2-hydroxyethyl)amino group.
Attachment to the Phenyl Ring: The bis(2-hydroxyethyl)amino group is then attached to a phenyl ring through a substitution reaction.
Formation of the Penta-2,4-dienal Chain: The final step involves the formation of the penta-2,4-dienal chain, which is attached to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the penta-2,4-dienal chain can participate in various chemical reactions, modulating the activity of the target molecules. These interactions can affect cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 5-(4-dimethylaminophenyl)penta-2,4-dienal
- 10-(4-(Bis(2-hydroxyethyl)amino)phenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide
Uniqueness
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-hydroxyethyl)amino group and the penta-2,4-dienal chain allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
188676-44-0 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]penta-2,4-dienal |
InChI |
InChI=1S/C15H19NO3/c17-11-3-1-2-4-14-5-7-15(8-6-14)16(9-12-18)10-13-19/h1-8,11,18-19H,9-10,12-13H2 |
InChI-Schlüssel |
HMBSYYDTRGWUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC=CC=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


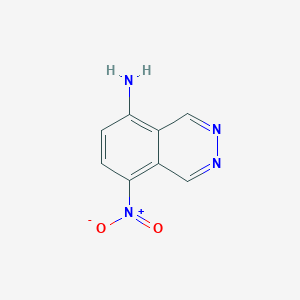
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
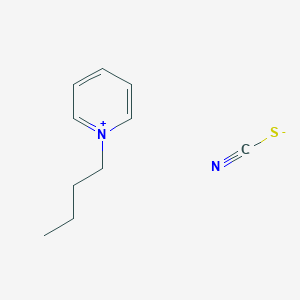
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)

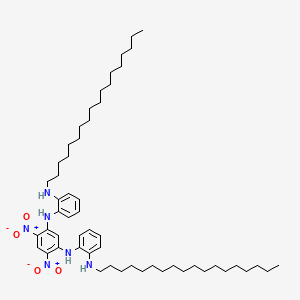

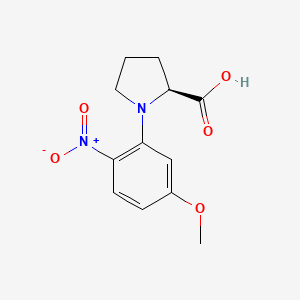
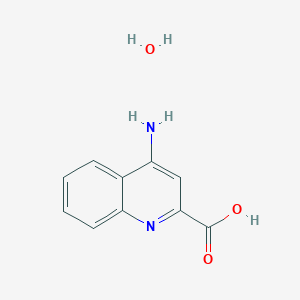


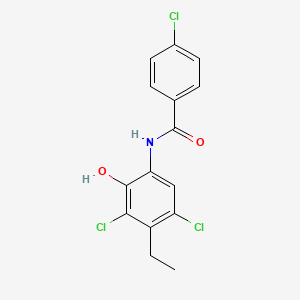
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
